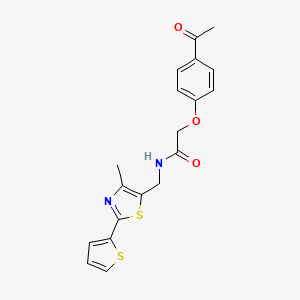
2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide, also known as AMT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiazole-based compounds and has been shown to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. In addition, this compound has been shown to have potential therapeutic applications in the treatment of Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide is not well understood. However, it has been suggested that this compound may exert its biological effects by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. In addition, this compound has been shown to inhibit the activity of protein kinase C (PKC), a protein that is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, this compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. This compound has also been shown to have potential therapeutic applications in the treatment of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily produced in large quantities using well-established synthesis methods. In addition, this compound has been extensively studied for its potential applications in scientific research, and its biological activities have been well-characterized. However, there are also some limitations associated with the use of this compound in lab experiments. For example, the mechanism of action of this compound is not well understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research related to 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide. One potential direction is to further investigate the mechanism of action of this compound. This could involve identifying the specific enzymes and proteins that are targeted by this compound and elucidating the molecular mechanisms by which this compound exerts its biological effects. Another potential direction is to investigate the potential therapeutic applications of this compound in the treatment of Alzheimer's disease and Parkinson's disease. This could involve conducting preclinical studies to evaluate the efficacy and safety of this compound in animal models of these diseases. Finally, future research could also focus on developing new derivatives of this compound that exhibit improved biological activities and pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide involves the reaction of 4-acetylphenol with 4-methyl-2-(thiophen-2-yl)thiazol-5-amine in the presence of acetic anhydride and triethylamine. The resulting product is then reacted with N-(chloroacetyl)-N-methylglycine to yield this compound. This synthesis method has been well-established and has been used in various studies to produce this compound in large quantities.
Propriétés
IUPAC Name |
2-(4-acetylphenoxy)-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-12-17(26-19(21-12)16-4-3-9-25-16)10-20-18(23)11-24-15-7-5-14(6-8-15)13(2)22/h3-9H,10-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYKGWBSBSJMMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)COC3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 7-aminospiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3'-azetidine]-1'-carboxylate](/img/structure/B2909771.png)
![7-[(E)-2-[3-(4-tert-butylphenoxy)phenyl]ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2909773.png)
![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2909774.png)
![N-{4-[(4-chlorophenyl)sulfonyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2909775.png)
![N-(2,3-dimethylphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2909778.png)

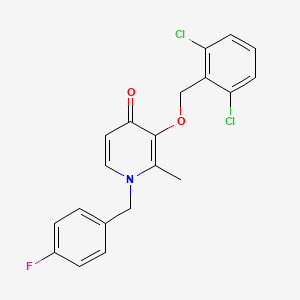
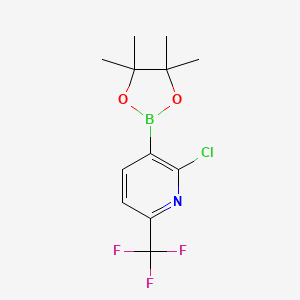
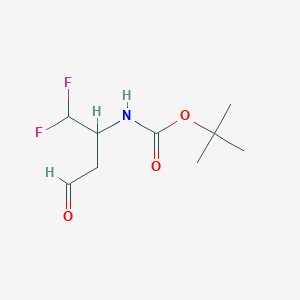
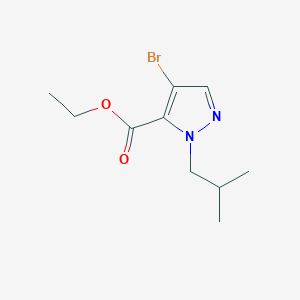
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-iodophenyl)acetamide](/img/structure/B2909789.png)
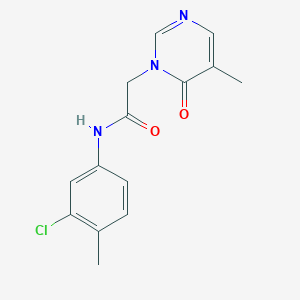
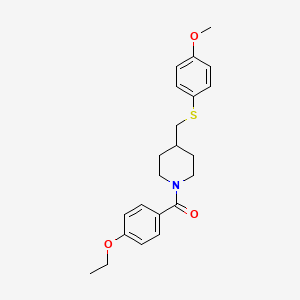
![N-(2-methylbenzo[d]thiazol-5-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2909794.png)